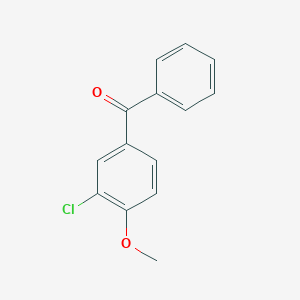
(3-Chloro-4-methoxyphenyl)-phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-4-methoxyphenyl)-phenylmethanone is an organic compound with the molecular formula C14H11ClO2 It is a derivative of benzophenone, where one phenyl ring is substituted with a 3-chloro-4-methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methoxyphenyl)-phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (3-chloro-4-methoxyphenyl)acetic acid and benzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The reaction proceeds as follows:
Reaction Setup: Combine (3-chloro-4-methoxyphenyl)acetic acid and benzoyl chloride in a suitable solvent, such as dichloromethane.
Catalysis: Add aluminum chloride to the reaction mixture to initiate the Friedel-Crafts acylation.
Reaction Conditions: Maintain the reaction mixture at a low temperature (0-5°C) to control the exothermic reaction.
Workup: After the reaction is complete, quench the reaction with water and extract the product using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Purification: Employing advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.
化学反应分析
Types of Reactions
(3-Chloro-4-methoxyphenyl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of (3-chloro-4-methoxyphenyl)benzoic acid.
Reduction: Formation of (3-chloro-4-methoxyphenyl)(phenyl)methanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
(3-Chloro-4-methoxyphenyl)-phenylmethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Chloro-4-methoxyphenyl)-phenylmethanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(4-Chlorophenyl)(phenyl)methanone: Similar structure but lacks the methoxy group.
(4-Methoxyphenyl)(phenyl)methanone: Similar structure but lacks the chloro group.
(3-Chloro-4-hydroxyphenyl)(phenyl)methanone: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
(3-Chloro-4-methoxyphenyl)-phenylmethanone is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
10547-61-2 |
|---|---|
分子式 |
C14H11ClO2 |
分子量 |
246.69g/mol |
IUPAC 名称 |
(3-chloro-4-methoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H11ClO2/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI 键 |
IGNLOYXQTDSIAQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


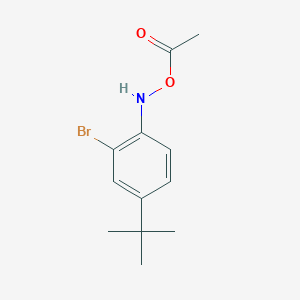
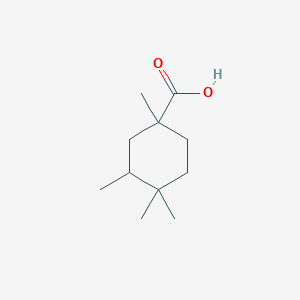
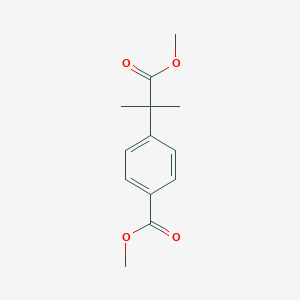
![1-Isopropyl-4-[2-(4-isopropylphenyl)-1-methylpropyl]benzene](/img/structure/B373595.png)
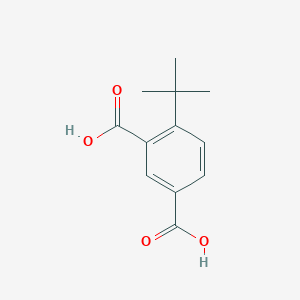
![1-{3-[24-(3-Propionylphenyl)tetracosyl]phenyl}-1-propanone](/img/structure/B373597.png)
![1-Tert-butyl-4-[2-(4-tert-butylphenyl)-1-methylpropyl]benzene](/img/structure/B373599.png)
![1-Tert-butyl-3-[2-(4-tert-butylphenyl)-1,1,2-trimethylpropyl]benzene](/img/structure/B373600.png)
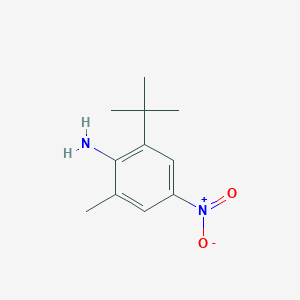
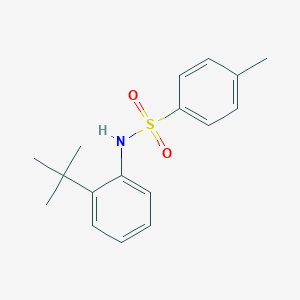
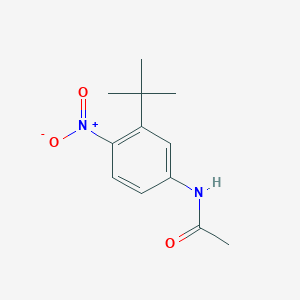
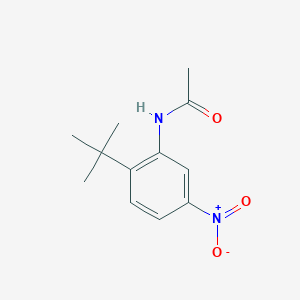
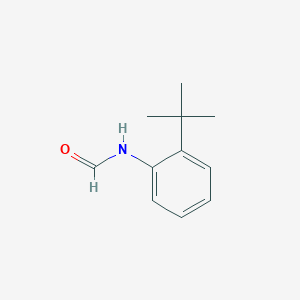
![14-Oxatetracyclo[7.3.1.1~1,5~.0~5,13~]tetradecan-13-ol](/img/structure/B373611.png)
